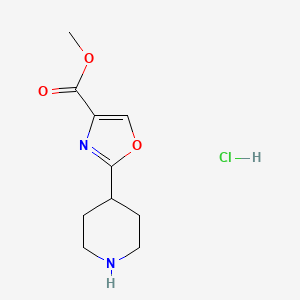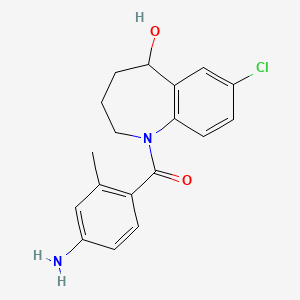
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Descripción general
Descripción
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is primarily used in the treatment of conditions such as hyponatremia and autosomal dominant polycystic kidney disease. The metabolite DM-4128 is one of the several metabolites formed during the biotransformation of Tolvaptan in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tolvaptan and its metabolites typically involves large-scale organic synthesis techniques. These methods are designed to ensure high yield and purity of the final product. The process includes rigorous quality control measures to monitor the formation of desired metabolites, including DM-4128.
Análisis De Reacciones Químicas
Types of Reactions
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DM-4128 may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and the development of analytical methods for detecting Tolvaptan and its metabolites.
Biology: Studied for its role in the biotransformation of Tolvaptan and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of Tolvaptan.
Industry: Used in the development of new drugs and the optimization of existing therapeutic agents.
Mecanismo De Acción
The mechanism of action of (4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with molecular targets and pathways in the body. Tolvaptan is a selective vasopressin V2 receptor antagonist, and its metabolites, including DM-4128, are believed to exert similar effects. By blocking V2 receptors in the renal collecting ducts, DM-4128 prevents the insertion of aquaporins into the cell membrane, thereby inhibiting water reabsorption and increasing urine output .
Comparación Con Compuestos Similares
Similar Compounds
Lixivaptan: Another vasopressin V2 receptor antagonist used in the treatment of hyponatremia and autosomal dominant polycystic kidney disease.
Conivaptan: A dual vasopressin V1A and V2 receptor antagonist used in the treatment of euvolemic and hypervolemic hyponatremia.
Uniqueness
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Tolvaptan. Unlike other similar compounds, DM-4128 is a direct metabolite of Tolvaptan and contributes to its overall therapeutic effects and safety profile .
Propiedades
IUPAC Name |
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFPODYXXNMTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCCC(C3=C2C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432725-24-0 | |
| Record name | DM-4128 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432725240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-4128 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U854V7PAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


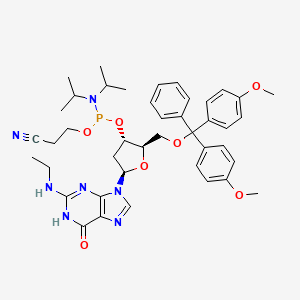
![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)

![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)
![(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1436922.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1436923.png)
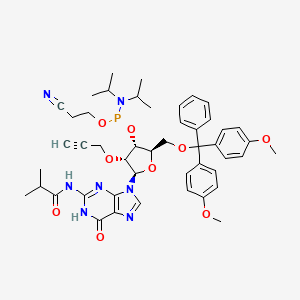
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)
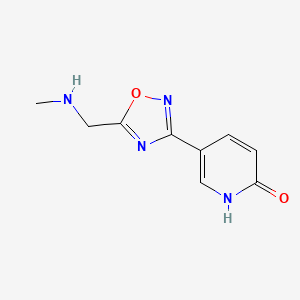
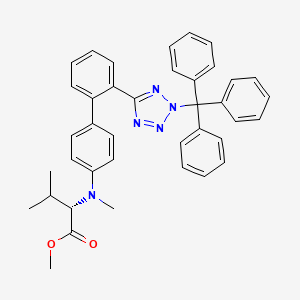

![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)
